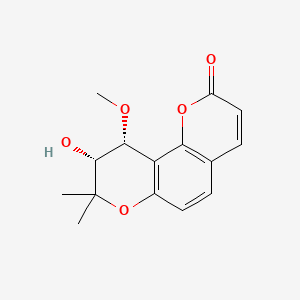

cis-Methylkhellactone

Description

Properties

IUPAC Name |

(9R,10R)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Review of cis-Methylkhellactone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Methylkhellactone, a naturally occurring coumarin, and its synthetic derivatives have emerged as a promising class of compounds with significant biological activities. This review provides an in-depth technical guide to the synthesis, biological evaluation, and proposed mechanisms of action of cis-khellactone derivatives. While literature on the parent compound, this compound, is sparse, extensive research has been conducted on its analogues, revealing potent anti-cancer and anti-HIV properties. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development in this area.

Introduction

Khellactones are a subgroup of coumarins characterized by a dihydrofuran or dihydropyran ring fused to the coumarin core. The stereochemistry of the substituents on this additional ring system, designated as cis or trans, plays a crucial role in their biological activity. This compound has been isolated from various plant species, including those from the Apiaceae family, such as Peucedanum praeruptorum Dunn and Seseli species[1][2]. While the parent compound itself has not been the primary focus of extensive biological investigation, its structural scaffold has served as a vital template for the synthesis of numerous derivatives with potent pharmacological activities.

The primary areas of investigation for cis-khellactone derivatives have been oncology and virology. Researchers have successfully synthesized and identified derivatives with significant cytotoxic effects against various cancer cell lines and potent inhibitory activity against the Human Immunodeficiency Virus (HIV)[3][4][5]. This review will systematically present the available data on these derivatives, focusing on their synthesis, quantitative biological activity, and the molecular pathways they modulate.

Synthesis of cis-Khellactone Derivatives

The synthesis of biologically active cis-khellactone derivatives often involves stereoselective methods to control the configuration at the chiral centers of the dihydropyran ring. A common strategy is the asymmetric dihydroxylation of a corresponding seselin precursor.

General Synthetic Workflow

The synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, for instance, typically starts from 4-methylseselin. This precursor undergoes an asymmetric dihydroxylation reaction to introduce the cis-diol, followed by esterification to yield the final derivatives[3].

Experimental Protocols

-

Step 1: Synthesis of 4-methylseselin (1): This precursor is synthesized according to previously established methods.

-

Step 2: Synthesis of 4-methyl-(−)-cis-khellactone (2): To a solution of 4-methylseselin (1) in a mixture of t-BuOH/H₂O (1:1), K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQD)₂-PYR are added. The mixture is stirred at room temperature, and K₂OsO₂(OH)₄ is added. The reaction is monitored by TLC. After completion, the reaction is quenched with Na₂SO₃, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 4-methyl-(−)-cis-khellactone (2).

-

Step 3: Synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives (3a–o): To a solution of 4-methyl-(−)-cis-khellactone (2) in anhydrous CH₂Cl₂, the corresponding acyl chloride and pyridine are added. The mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is washed with HCl (1N), saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The residue is purified by column chromatography to afford the final derivatives.

Biological Activities of cis-Khellactone Derivatives

The primary reported biological activities of cis-khellactone derivatives are their cytotoxic effects against cancer cells and their inhibitory action against HIV replication.

Cytotoxic Activity

Several studies have demonstrated the potent in vitro cytotoxic activity of novel cis-khellactone derivatives against various human cancer cell lines.

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of representative cis-khellactone derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives [3]

| Compound | R Group | HEPG-2 (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | LS174T (IC₅₀, µM) |

| 3a | Tigloyl | 8.51 | 15.23 | 29.65 |

| 3b | Benzoyl | > 50 | > 50 | > 50 |

| 3c | Cinnamoyl | 19.34 | 35.12 | 41.22 |

| Cisplatin | - | 12.35 | 18.97 | 10.86 |

Table 2: Cytotoxic Activity of 4-methoxy- and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone Derivatives [6]

| Compound | Substitution | R Group | HEPG-2 (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | LS174T (IC₅₀, µM) |

| 12e | 4-methoxy | 3-Methylbenzoyl | 6.1 | 8.5 | 9.2 |

| 12f | 4-methoxy | 3-Chlorobenzoyl | 7.3 | 9.1 | 10.4 |

| 12g | 4-methoxy | 4-Chlorobenzoyl | 8.2 | 10.5 | 11.3 |

| Cisplatin | - | - | 10.8 | 15.6 | 9.7 |

Studies on the mechanism of action of cytotoxic cis-khellactone derivatives suggest the induction of apoptosis through the intrinsic mitochondrial pathway. One of the most active compounds, 12e , was found to induce morphological changes characteristic of apoptosis in HEPG-2 cells. This was accompanied by the dissipation of the mitochondrial membrane potential and the activation of key executioner caspases[3]. Other decanoyl derivatives of cis-khellactone have been shown to induce cell cycle arrest at the S/G2 phase at lower concentrations and caspase-dependent apoptosis at higher concentrations[4].

-

Cancer cells (HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Anti-HIV Activity

A significant body of research has focused on the anti-HIV activity of (3'R,4'R)-(+)-cis-khellactone derivatives, particularly the di-O-(S)-camphanoyl derivative known as DCK and its analogues.

The following table summarizes the 50% effective concentration (EC₅₀) and therapeutic index (TI) of representative anti-HIV cis-khellactone derivatives.

Table 3: Anti-HIV Activity of (3'R,4'R)-(+)-cis-khellactone Derivatives [5]

| Compound | Substitution | EC₅₀ (µM) | TI (Therapeutic Index) |

| DCK | - | < 0.000525 | > 215000 |

| 3-Methyl-DCK | 3-Methyl | < 0.0000525 | > 2150000 |

| 4-Methyl-DCK | 4-Methyl | < 0.0000525 | > 2150000 |

| 5-Methyl-DCK | 5-Methyl | < 0.0000525 | > 2150000 |

| AZT | - | 0.0013 | 12923 |

The precise mechanism of action of anti-HIV cis-khellactone derivatives is still under investigation. However, preliminary studies suggest that these compounds do not inhibit reverse transcriptase or protease, which are the targets of many existing anti-HIV drugs. One study on a hydroxymethyl derivative of DCK indicated that it inhibits the production of double-stranded viral DNA from the single-stranded DNA intermediate, suggesting a novel mechanism of action[6]. The planarity and resonance of the coumarin ring system have been identified as crucial for potent anti-HIV activity.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. The synthetic methodologies for producing stereochemically pure derivatives are well-established, enabling the exploration of structure-activity relationships. The potent cytotoxic and anti-HIV activities demonstrated by numerous analogues warrant further investigation.

Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for both the anti-cancer and anti-HIV derivatives. For the cytotoxic compounds, a deeper understanding of the signaling pathways leading to apoptosis and cell cycle arrest could identify biomarkers for patient stratification. For the anti-HIV agents, the identification of their novel viral or host target is a critical next step. Furthermore, preclinical studies focusing on the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds are essential to translate these findings into clinical applications. The low toxicity of some of these derivatives in normal cells is an encouraging sign for their potential as safe and effective therapeutic agents.

References

- 1. Anti-AIDS agents. 42. Synthesis and anti-HIV activity of disubstituted (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-AIDS agents. Part 47: Synthesis and anti-HIV activity of 3-substituted 3',4'-Di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of cis-Methylkhellactone and Related Pyranocoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cis-Methylkhellactone, a member of the pyranocoumarin class of natural products. Due to the limited availability of a complete, publicly accessible dataset for this compound, this document presents representative spectroscopic data for the closely related and well-characterized parent compound, cis-(-)-Khellactone . The principles and methodologies described herein are fundamental for the structural elucidation and analysis of this and similar natural products.

The guide is structured to offer clear, actionable information for researchers in natural product chemistry and drug development. It includes tabulated spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and a visual workflow for the logical application of these techniques.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for cis-(-)-Khellactone. This data is presented as a representative example due to the scarcity of a complete, published dataset for this compound. The fundamental chromone and lactone moieties in both compounds would be expected to exhibit similar spectroscopic behaviors.

Table 1: ¹H NMR Spectroscopic Data for cis-(-)-Khellactone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in a structured format from public sources. | - | - | - |

| Expected Regions: | |||

| 7.0 - 8.0 | d, d | ~8-9 Hz | Aromatic Protons (Chromone Ring) |

| 6.0 - 6.5 | d | ~10 Hz | Vinylic Proton (Pyran Ring) |

| 4.0 - 5.0 | m | - | Protons on Dihydrofuran Ring |

| 3.0 - 4.0 | m | - | Protons adjacent to hydroxyl groups |

| 1.0 - 1.5 | s | - | Methyl Protons |

Table 2: ¹³C NMR Spectroscopic Data for cis-(-)-Khellactone [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Specific peak assignments are not publicly available. | - | - |

| Expected Regions: | ||

| > 160 | C=O | Lactone/Coumarin Carbonyl |

| 100 - 160 | C | Aromatic and Vinylic Carbons |

| 60 - 90 | CH | Carbons bonded to Oxygen |

| 20 - 40 | C, CH, CH₂, CH₃ | Aliphatic Carbons |

Table 3: IR Spectroscopic Data for a Representative Lactone Structure

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad | O-H Stretch (Hydroxyl groups) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1720-1750 | Strong | C=O Stretch (Lactone) |

| ~1620, ~1580 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester/Lactone) |

Table 4: Mass Spectrometry Data for a Representative Khellactone Structure

| m/z | Relative Intensity (%) | Assignment |

| M+ | Variable | Molecular Ion |

| M+ - CH₃ | Variable | Loss of a methyl group |

| M+ - H₂O | Variable | Loss of water |

| M+ - CO | Variable | Loss of carbon monoxide |

| Fragments related to the dihydropyran ring cleavage | Variable | Characteristic fragmentation pattern |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, revealing long-range connectivity.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid purified this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to study its fragmentation pattern.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

The final solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Ionization Mode: ESI is a soft ionization technique suitable for many natural products. Both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Mass Analysis:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the molecular ion peak.

-

The high-resolution measurement of this peak allows for the determination of the elemental formula.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion, fragmenting it in the collision cell, and analyzing the resulting fragment ions. This provides valuable structural information.

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

This diagram illustrates the logical progression from a purified compound to its final structural determination using complementary spectroscopic techniques. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the detailed connectivity of the atoms, all of which are essential pieces of the structural puzzle.

References

An In-depth Technical Guide to cis-Methylkhellactone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylkhellactone, a naturally occurring coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a member of the khellactone family, it possesses a characteristic pyranocoumarin skeleton. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a white, solid powder. While specific melting and boiling points are not consistently reported in publicly available literature, its fundamental physicochemical properties have been characterized. Its solubility in various organic solvents facilitates its use in a range of experimental settings.

| Property | Data |

| CAS Number | 20107-13-5 |

| Molecular Formula | C₁₅H₁₆O₅ |

| Molecular Weight | 276.28 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Experimental Protocols

Synthesis of 4-methyl-(±)-cis-Khellactone

A key precursor, 4-methyl-(±)-cis-khellactone, can be synthesized from 4-methylseselin. The following protocol is based on established methods:

-

Reaction Setup: To a solution of 4-methylseselin (1 mmol) in a 10:3:1 mixture of t-BuOH-THF-H₂O (10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).

-

Reaction Execution: Stir the mixture at room temperature for 24 hours.

-

Quenching and Extraction: Add a saturated NaHSO₃ solution (80 mL) and continue stirring for 2 hours. Extract the mixture with CH₂Cl₂ (2 x 40 mL).

-

Purification: Purify the crude product by column chromatography using a petroleum ether/acetone (5:1) solvent system to yield the pure compound.[1]

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines such as HEPG-2, SGC-7901, and LS174T can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium containing the test compound at various concentrations.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired period (e.g., 4 hours).

-

MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.

-

Formazan Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as IL-1β and IL-4 in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

-

Sample Incubation: Add cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Add a suitable substrate and measure the color development using a microplate reader.[2]

Western Blot Analysis of Caspases

The activation of caspases, key mediators of apoptosis, can be assessed by Western blotting.

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., cleaved caspase-9, cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Biological Activity and Signaling Pathways

This compound exhibits promising dual therapeutic potential as both an anti-cancer and anti-inflammatory agent.

Anti-Cancer Activity: Induction of Apoptosis

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma. The primary mechanism of its anti-cancer action is the induction of apoptosis through the mitochondria-mediated intrinsic pathway. This involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3.

Anti-Inflammatory Activity

This compound has also been shown to possess potent anti-inflammatory properties. It can suppress the production of various pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-4, IL-6, and Tumor Necrosis Factor-α (TNF-α). The mechanism of this anti-inflammatory action is believed to involve the inhibition of soluble epoxide hydrolase (sEH) and the downregulation of key inflammatory signaling pathways such as the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these pathways, this compound can effectively modulate the inflammatory response.

Conclusion

This compound is a promising natural product with well-defined anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and mechanisms of action, intended to facilitate further investigation and application in drug discovery and development. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic efficacy in preclinical and clinical settings.

References

The Biological Activity of Khellactone Derivatives: A Technical Guide for Drug Development Professionals

Khellactone derivatives, a class of angular-type pyranocoumarins, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2][3] Initially isolated from medicinal plants, particularly of the Peucedanum and Angelica genera, these compounds have been the subject of extensive structural modification to enhance their therapeutic potential.[2][3] This guide provides an in-depth overview of the core biological activities of khellactone derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms, to inform future research and drug development efforts. The diverse pharmacological properties include anti-cancer, anti-HIV, anti-inflammatory, and antiplasmodial effects, among others.[1][2][3]

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of novel synthetic khellactone derivatives against various human cancer cell lines. The primary mechanism often involves the induction of apoptosis through intrinsic, extrinsic, or both pathways.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of various khellactone derivatives has been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | HEPG-2 (Human Liver Carcinoma) | 8.51 | [4][5] |

| SGC-7901 (Human Gastric Carcinoma) | 29.65 | [4][5] | |

| LS174T (Human Colon Carcinoma) | >50 | [5] | |

| (+)-4'-decanoyl-cis-khellactone | MDA-MB-231 (Breast Cancer) | <10 µg/mL (Growth Suppression) | [6] |

| MCF-7, HS578T, T47D (Breast Cancer) | Not specified | [6] | |

| HeLa, SiHa, C33A (Cervical Cancer) | Not specified | [6] | |

| (+)-3'-decanoyl-cis-khellactone | MDA-MB-231 (Breast Cancer) | <10 µg/mL (Growth Suppression) | [6] |

| MCF-7, HS578T, T47D (Breast Cancer) | Not specified | [6] | |

| HeLa, SiHa, C33A (Cervical Cancer) | Not specified | [6] | |

| 4-methoxy-substituted derivative (12e) | HEPG-2 (Human Liver Carcinoma) | 6.1 | [7] |

| SGC-7901 (Human Gastric Carcinoma) | 9.2 | [7] | |

| LS174T (Human Colon Carcinoma) | 8.5 | [7] |

Mechanism of Action: Induction of Apoptosis

Khellactone derivatives primarily exert their anticancer effects by inducing apoptosis. Studies show that these compounds can trigger both intrinsic (mitochondria-mediated) and extrinsic pathways.[6] For example, at lower concentrations (<10 µg/ml), derivatives like (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone can suppress cancer cell proliferation by inducing cell cycle arrest in the S/G2 phase.[6] At higher concentrations (>50 µg/ml), they induce apoptosis.[6] Specifically, compound 12e has been shown to induce apoptosis in HEPG-2 cells by causing a dissipation of the mitochondrial membrane potential, which leads to the activation of caspase-9 and caspase-3.[7]

Caption: Intrinsic apoptosis pathway induced by a khellactone derivative.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of khellactone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][7]

-

Cell Seeding: Human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the khellactone derivatives and incubated for a specified period (e.g., 48 hours).[5] A control group with no compound is included.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The supernatant is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Anti-HIV Activity

A significant area of research has focused on (3'R,4'R)-(+)-cis-khellactone derivatives as potent inhibitors of HIV-1 replication.[8][9] The lead compound in this class, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK), has demonstrated exceptionally high activity.[9]

Data Presentation: Anti-HIV-1 Activity

The efficacy of these derivatives is measured by their 50% effective concentration (EC50) and their therapeutic index (TI), which is the ratio of the cytotoxic concentration to the effective concentration.

| Compound/Derivative | Cell Line | EC50 (µM) | Therapeutic Index (TI) | Reference |

| DCK (Lead Compound) | H9 | 0.000256 | 136,719 | [9] |

| 3-Methyl-DCK (7) | H9 | <0.0000525 | >2,150,000 | [8][10] |

| 4-Methyl-DCK (8) | H9 | 0.00000183 | >68,900,000 | [10] |

| 5-Methyl-DCK (9) | H9 | 0.000000239 | >397,000,000 | [10] |

| 5-Methoxy-4-methyl DCK (8) | H9 | 0.00000721 | >2,080,000,000 | [11] |

| 3-Hydroxymethyl-4-methyl-DCK (4c) | H9 | 0.004 | >12,500 | [12][13] |

| AZT (Reference Drug) | H9 | 0.045 | 41,667 | [9] |

Mechanism of Action: Unique Reverse Transcriptase Inhibition

Unlike many non-nucleoside reverse transcriptase inhibitors (NNRTIs) that block the generation of single-stranded DNA from the viral RNA template, DCK and its analogues have a unique mechanism.[2] They specifically inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate, representing a novel mode of action that could be effective against multi-drug resistant HIV-1 strains.[2][13]

Caption: Unique mechanism of action for DCK-type khellactones.

Experimental Protocol: Anti-HIV-1 Replication Assay

-

Cell Culture: Human T-cell lymphocytes (e.g., H9 or CEM-SS) are cultured in appropriate media.[8]

-

Infection: Cells are infected with a specific strain of HIV-1 (e.g., HIV-1RF).

-

Compound Treatment: Immediately after infection, the cells are exposed to various concentrations of the test compounds. A no-drug control and a positive control (e.g., AZT) are run in parallel.[9]

-

Incubation: The cultures are incubated for a period (e.g., 7 days) to allow for viral replication.

-

Quantification of Viral Replication: The extent of HIV-1 replication is quantified by measuring the amount of a viral protein, such as p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

EC50 and TI Calculation: The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the control. Cytotoxicity is determined in parallel on uninfected cells to calculate the Therapeutic Index (TI).[9]

Anti-inflammatory Activity

Certain khellactone derivatives have demonstrated significant anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Effects

| Compound/Derivative | Assay | Effect | Reference |

| Benzo[l]khellactone derivatives (7a, 7b, 12, 17) | Carrageenin-induced rat paw edema | 48.7-58.9% protection | [14] |

| Disenecionyl cis-khellactone (DK) | LPS-stimulated RAW264.7 cells | Reduced production of NO, TNF-α, IL-6, IL-1β, MCP-1 | [15][16] |

| Downregulated iNOS and COX-2 expression | [15][16] |

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of disenecionyl cis-khellactone (DK) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are mediated by the inhibition of critical signaling pathways.[15][16] DK was found to suppress the phosphorylation of p38 and JNK mitogen-activated protein kinases (MAPKs) and inhibit the activation and nuclear translocation of the transcription factor NF-κB.[15][16] This dual inhibition leads to a significant downregulation in the expression of inflammatory enzymes (iNOS, COX-2) and pro-inflammatory cytokines.[15][16]

Caption: Inhibition of inflammatory pathways by a khellactone derivative.

Experimental Protocol: Carrageenin-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[14]

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The test compounds (khellactone derivatives) are administered to the treatment groups, typically intraperitoneally or orally, at a specific dose. The control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenin solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Edema Measurement: The volume of the paw is measured at various time points after the carrageenin injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Other Notable Biological Activities

Antiplasmodial Activity

Natural khellactones isolated from Angelica purpuraefolia have shown promising activity against the malaria parasite, Plasmodium falciparum.[17][18]

-

(+)-3'-Decanoyl-cis-khellactone: IC50 = 2.4 µM[17][18] Importantly, these compounds displayed no significant cytotoxicity against the SK-OV-3 cancer cell line (IC50 > 100 µM), indicating a selective effect against the parasite.[17] The activity is typically measured using the parasite lactate dehydrogenase assay.[17]

Reversal of Multidrug Resistance (MDR)

P-glycoprotein (Pgp) is a membrane transporter that can cause multidrug resistance in cancer cells by pumping chemotherapeutic drugs out of the cell. A synthetic derivative, (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK), was found to be more potent than verapamil in reversing Pgp-mediated MDR.[19] It acts by increasing the intracellular accumulation of cancer drugs and inhibiting Pgp-ATPase activity through a primarily non-competitive mechanism.[19]

Anticoagulant Activity

While many coumarin derivatives, such as warfarin, are well-known anticoagulants that act as Vitamin K antagonists, specific anticoagulant data for khellactone derivatives is less prominent in the reviewed literature.[20][21][22][23] The anticoagulant activity of coumarins generally involves the inhibition of vitamin K epoxide reductase (VKOR), which impairs the synthesis of active clotting factors II, VII, IX, and X.[21][23] Further investigation is required to determine if khellactone derivatives share this mechanism or possess significant anticoagulant properties.

Synthesis and Structure-Activity Relationship (SAR)

The diverse biological activities of khellactone derivatives are highly dependent on their specific chemical structures.

General Synthetic Workflow

The asymmetric synthesis of khellactone derivatives is a key strategy for producing enantiomerically pure compounds, which is crucial as biological activity is often highly stereospecific.[9] A common synthetic route involves several key steps.[4][9][10]

Caption: General workflow for the asymmetric synthesis of khellactones.

Key SAR Findings

-

Stereochemistry: The (3'R,4'R) configuration of the cis-khellactone skeleton is optimal for anti-HIV activity; diastereoisomers with (3'S,4'S), (3'R,4'S), or (3'S,4'R) configurations are thousands of times less active.[9] Conversely, some potent anticancer derivatives possess the (3'S,4'S) configuration.[7]

-

Substituents at 3' and 4' positions: For anti-HIV activity, two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions are critical.[8][9] Replacing them with aromatic acyl groups abolishes the activity.[9]

-

Substituents on the Coumarin Ring: For anti-HIV DCK analogues, a methyl group on the coumarin ring (except at the 6-position) enhances potency dramatically.[8][9] Modifications at the 3- and 4-positions can further improve activity.[12][13]

Conclusion

Khellactone derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their potent and often specific activities against cancer, HIV, and inflammatory processes are well-documented. The unique mechanism of action observed in anti-HIV derivatives offers a pathway to overcome existing drug resistance. However, challenges such as poor oral bioavailability due to extensive metabolism must be addressed.[1][2][3] Future research should focus on optimizing the pharmacokinetic properties of lead compounds and further elucidating their molecular targets to translate their therapeutic potential into clinical applications.

References

- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anti-AIDS agents. 42. Synthesis and anti-HIV activity of disubstituted (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of the antioxidant and antiinflammatory activities of some benzo[l]khellactone derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. openaccessjournals.com [openaccessjournals.com]

- 22. aditum.org [aditum.org]

- 23. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of cis-Methylkhellactone: A Technical Guide

This technical guide provides a comprehensive overview of the known physiological effects of cis-Methylkhellactone and its derivatives, with a focus on its anti-tumor and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the khellactone coumarin family, a class of natural compounds that have garnered significant interest for their diverse biological activities. Khellactones are characterized by a pyran ring fused to a coumarin skeleton. While the broader family of khellactone coumarins has been associated with anti-HIV, anti-platelet aggregation, and calcium antagonist activities, research on this compound and its synthetic derivatives has primarily highlighted their potential as anti-tumor and anti-inflammatory agents.

Anti-Tumor Effects

Derivatives of (3'S,4'S)-cis-khellactone have demonstrated cytotoxic activity against various human cancer cell lines. This has been primarily evaluated through in vitro studies.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Derivative 3a | HEPG-2 | Human Liver Carcinoma | 8.51 - 29.65 |

| SGC-7901 | Human Gastric Carcinoma | 8.51 - 29.65 | |

| LS174T | Human Colon Carcinoma | 8.51 - 29.65 | |

| Derivative 12e | HEPG-2 | Human Liver Carcinoma | 6.1 - 9.2 |

| SGC-7901 | Human Gastric Carcinoma | 6.1 - 9.2 | |

| LS174T | Human Colon Carcinoma | 6.1 - 9.2 |

Data represents the range of reported IC50 values.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that the cytotoxic effects of certain this compound derivatives are mediated through the induction of apoptosis via the intrinsic pathway. This pathway is initiated by intracellular stress signals and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in a mouse model of psoriasis. The compound appears to exert its effects by modulating macrophage activity and reducing the expression of pro-inflammatory cytokines.

Psoriasis-like Inflammation Model

The primary model used to evaluate the anti-inflammatory effects of this compound is the imiquimod-induced psoriasis model in mice.

Key Findings:

-

Amelioration of psoriasis-like skin lesions.

-

Reduction in the levels of pro-inflammatory cytokines, including Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.

-

Decreased infiltration of dermal macrophages.

Mechanism of Action: Modulation of Macrophage Function

The anti-inflammatory effects of this compound in the context of psoriasis are linked to its ability to promote autophagy in macrophages. This process is associated with a decrease in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Protocols

This in vivo model is used to screen for anti-psoriatic compounds.

General Protocol:

-

Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the laboratory conditions.

-

Induction of Psoriasis: A daily topical dose of imiquimod cream is applied to a shaved area on the back and/or ear of the mice for a set number of days to induce a psoriasis-like inflammation.

-

Treatment: Mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) concurrently with or after the induction of inflammation. A vehicle control group is also included.

-

Monitoring and Scoring: The severity of the skin inflammation is scored daily based on erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

-

Sample Collection: At the end of the experiment, skin and blood samples are collected.

-

Analysis:

-

Histology: Skin sections are stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness and immune cell infiltration.

-

Immunohistochemistry: Staining for specific cell markers (e.g., F4/80 for macrophages) is performed.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines in skin homogenates or serum are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

-

Summary and Future Directions

This compound and its derivatives have emerged as promising compounds with potent anti-tumor and anti-inflammatory activities. The mechanisms of action appear to involve the induction of apoptosis in cancer cells and the modulation of macrophage function in inflammatory conditions.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting more extensive in vivo studies to evaluate the efficacy and safety of these compounds for potential therapeutic applications.

-

Optimizing the chemical structure of this compound to enhance its potency and pharmacokinetic properties.

-

Further investigating the role of autophagy in the anti-inflammatory effects of this compound.

This technical guide provides a summary of the current understanding of the physiological effects of this compound. As research in this area continues, a more detailed picture of its therapeutic potential is expected to emerge.

Unlocking the Therapeutic Promise of cis-Methylkhellactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning therapeutic potential of cis-Methylkhellactone and its derivatives. Emerging research has highlighted its significant promise in oncology and inflammatory diseases, with preliminary data suggesting avenues for further investigation. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates the underlying biological pathways to support ongoing and future research and development efforts.

Core Therapeutic Applications

This compound, a naturally occurring pyranocoumarin, and its synthetic derivatives have demonstrated potent bioactivity in two primary areas: oncology and anti-inflammatory applications. The core of its therapeutic potential lies in its ability to modulate key cellular pathways implicated in cancer cell proliferation and the inflammatory cascade.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.

Anti-inflammatory Effects

This compound has shown notable anti-inflammatory properties, primarily through the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, leading to a reduction in inflammation. Furthermore, it has been shown to suppress the production of pro-inflammatory cytokines by modulating the NF-κB and MAPK signaling pathways. This dual action makes it a compelling candidate for inflammatory conditions, including psoriasis, where it has been shown to ameliorate disease symptoms by modulating macrophage function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-methyl-(3'S,4'S)-di-O-tigloyl-cis-khellactone (3a) | HEPG-2 (Liver Carcinoma) | 8.51 ± 0.92 | [1][2] |

| SGC-7901 (Gastric Carcinoma) | 29.65 ± 1.45 | [1][2] | |

| LS174T (Colon Carcinoma) | 15.32 ± 1.08 | [1][2] | |

| 3'S,4'S-di-O-(2-chlorobenzoyl)-4-methoxy-(−)-cis-khellactone (12e) | HEPG-2 (Liver Carcinoma) | 6.1 ± 0.54 | [3][4] |

| SGC-7901 (Gastric Carcinoma) | 9.2 ± 0.78 | [3][4] | |

| LS174T (Colon Carcinoma) | 7.8 ± 0.65 | [3][4] |

Table 2: Anti-inflammatory Activity of cis-Khellactone

| Target | Assay | Parameter | Value | Reference |

| Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition Assay | IC₅₀ | 3.1 ± 2.5 µM | [5][6] |

| Ki | 3.5 µM | [5][6] | ||

| Pro-inflammatory Cytokines (LPS-stimulated RAW264.7 cells) | Nitric Oxide (NO) Production | Inhibition at 50 µM | ~9% | [5] |

| Inhibition at 100 µM | ~22% | [5] | ||

| IL-1β Expression | Downregulation at 50 & 100 µM | Significant | [5] | |

| IL-6 Expression | Downregulation | Significant | [4] | |

| TNF-α Expression | Downregulation | Significant | [4] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the key assays cited in this guide.

Synthesis of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives

The synthesis is a multi-step process beginning with the commercially available 7-hydroxy-4-methylcoumarin.

-

Synthesis of 4-methylseselin (1): 7-Hydroxy-4-methylcoumarin is reacted with 3-chloro-3-methyl-1-butyne in DMF in the presence of anhydrous potassium carbonate and potassium iodide. This is followed by a thermal rearrangement in boiling diethylaniline to yield 4-methylseselin.

-

Asymmetric Dihydroxylation to 4-methyl-(-)-cis-khellactone (2): 4-Methylseselin undergoes asymmetric dihydroxylation using (DHQD)₂-PYR as a chiral catalyst to produce 4-methyl-(-)-cis-khellactone.

-

Esterification to Derivatives (3a-o): The crude 4-methyl-(-)-cis-khellactone is directly esterified with various organic acids in anhydrous CH₂Cl₂ in the presence of dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) to yield the final derivatives.

For a detailed step-by-step procedure, including reagent quantities and reaction conditions, refer to Ren et al., 2013[7].

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HEPG-2, SGC-7901, LS174T) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of sEH.

-

Reagent Preparation: Prepare sEH assay buffer, a stock solution of the test compound, and the sEH enzyme and substrate solutions.

-

Assay Reaction: In a 96-well plate, the sEH enzyme is pre-incubated with the test compound (or a known inhibitor as a positive control) for a short period.

-

Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic sEH substrate.

-

Fluorescence Measurement: The fluorescence generated by the hydrolysis of the substrate is measured kinetically using a microplate reader. The rate of the reaction is proportional to the sEH activity.

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the sEH activity is determined as the IC₅₀ value.

Potential for Neuroprotection: An Area for Future Research

While the primary focus of current research has been on the anticancer and anti-inflammatory properties of this compound, the broader class of pyranocoumarins has shown promise in the area of neuroprotection[1][2][3][7]. Studies on other pyranocoumarins have demonstrated protective effects against glutamate-induced oxidative stress in neuronal cells[1][2]. The mechanisms underlying these effects often involve the reduction of reactive oxygen species and anti-apoptotic actions[1][2]. Given the structural similarities, it is plausible that this compound and its derivatives may also possess neuroprotective capabilities. However, to date, there is a lack of specific studies investigating this potential. This represents a significant and exciting avenue for future research, which could expand the therapeutic applications of this versatile class of compounds into the realm of neurodegenerative diseases.

Conclusion

This compound and its derivatives have emerged as promising candidates for the development of novel therapeutics in oncology and inflammatory diseases. Their well-defined mechanisms of action, potent bioactivity, and amenability to synthetic modification make them attractive lead compounds. This guide provides a comprehensive foundation for researchers and drug development professionals to build upon, with the aim of translating the therapeutic potential of this compound into clinical applications. Further investigation into its neuroprotective effects is warranted and could unveil yet another dimension to the therapeutic utility of this remarkable natural product scaffold.

References

- 1. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

Isolating cis-Methylkhellactone from Peucedanum japonicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and characterization of cis-Methylkhellactone, a pyranocoumarin found in the roots of Peucedanum japonicum. This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and relevant biological pathways for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Peucedanum japonicum, a perennial herbaceous plant, is a rich source of various bioactive compounds, including a class of pyranocoumarins known as khellactones. Among these, this compound has garnered interest for its potential pharmacological activities. This guide focuses on the systematic approach to isolate and identify this specific compound from its natural source. The methodologies outlined below are based on established phytochemical techniques, including solvent extraction, bioactivity-guided fractionation, and chromatographic purification.

Extraction and Isolation of this compound

The isolation of this compound from the roots of Peucedanum japonicum is a multi-step process that begins with the preparation of the plant material and extraction, followed by a series of chromatographic separations to yield the pure compound.

Plant Material and Extraction

Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.

Table 1: Plant Material and Extraction Parameters

| Parameter | Specification |

| Plant Part | Roots of Peucedanum japonicum |

| Condition | Air-dried and coarsely powdered |

| Extraction Solvent | Chloroform (CHCl₃) |

| Extraction Method | Maceration or Soxhlet extraction |

| Solvent-to-Material Ratio | 10:1 (v/w) |

| Extraction Time | 48-72 hours (Maceration) or 24 hours (Soxhlet) |

| Temperature | Room temperature (Maceration) or boiling point of solvent (Soxhlet) |

Experimental Protocol: Extraction

-

Preparation: Air-dry the roots of Peucedanum japonicum in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried roots into a coarse powder using a mechanical grinder.

-

Extraction:

-

Maceration: Submerge the powdered root material in chloroform in a large, sealed container for 48-72 hours at room temperature, with occasional agitation.

-

Soxhlet Extraction: Place the powdered root material in a thimble and extract with chloroform using a Soxhlet apparatus for 24 hours.

-

-

Concentration: After the extraction period, filter the mixture to separate the plant debris from the chloroform extract. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude chloroform extract.

Bioactivity-Guided Fractionation and Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound. Bioactivity-guided fractionation can be employed at each stage to track the compound of interest, should a specific bioassay be available.

Table 2: Chromatographic Purification Parameters

| Stage | Stationary Phase | Mobile Phase (Elution System) | Fraction Collection |

| Column Chromatography (CC) | Silica gel (60-120 mesh) | Gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) | Based on TLC profiles |

| Preparative HPLC | C18 column (e.g., 10 µm, 250 x 20 mm) | Isocratic or gradient of methanol and water | Based on UV detection (e.g., at 254 nm) |

Experimental Protocol: Purification

-

Column Chromatography (CC):

-

Dissolve the crude chloroform extract in a minimal amount of chloroform or the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Prepare a silica gel column packed with n-hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a UV detector.

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the semi-purified fraction containing this compound from the CC step in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the filtered solution into a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic or gradient system of methanol and water. The exact conditions should be optimized based on analytical HPLC runs.

-

Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

-

Structural Elucidation and Data

The structure of the isolated compound is confirmed through spectroscopic analysis.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points (Representative) |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60 (d, J=9.5 Hz, H-4), 6.22 (d, J=9.5 Hz, H-3), 7.28 (s, H-5), 6.79 (s, H-8), 5.15 (d, J=4.9 Hz, H-3'), 4.70 (d, J=4.9 Hz, H-4'), 1.45 (s, 3H, Me), 1.40 (s, 3H, Me) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 161.2 (C-2), 112.9 (C-3), 143.5 (C-4), 128.7 (C-5), 114.5 (C-6), 156.1 (C-7), 98.1 (C-8), 154.0 (C-8a), 104.9 (C-4a), 78.1 (C-2'), 71.2 (C-3'), 69.8 (C-4'), 25.1 (Me), 23.0 (Me) |

| Mass Spectrometry (MS) | m/z: [M]+ calculated for C₁₄H₁₄O₅: 262.0841; found: 262.0845 |

Experimental and Logical Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways

Khellactones and other coumarins from Peucedanum species have been reported to exhibit various biological activities, including anti-inflammatory effects. While the specific signaling pathways for this compound are still under investigation, related compounds have been shown to modulate key inflammatory pathways such as NF-κB and MAPK.

The diagram below illustrates a generalized view of these potential target pathways.

Caption: Potential anti-inflammatory signaling pathways modulated by khellactones.

Conclusion

This guide provides a foundational framework for the isolation and characterization of this compound from Peucedanum japonicum. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this natural product. Further investigation into its specific biological mechanisms and pharmacological properties is warranted to fully elucidate its value in drug discovery and development.

An In-depth Technical Guide on the Basic Pharmacology of Khellactones, with a Focus on cis-Khellactone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "cis-Methylkhellactone" as specified in the initial query is not well-documented in publicly available scientific literature. This guide will focus on the pharmacology of the closely related and better-studied cis-khellactone and its derivatives.

Introduction

Khellactones are a class of pyranocoumarins, naturally occurring compounds found in various plants, particularly of the Apiaceae family. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic pharmacology of khellactone derivatives, with a particular focus on cis-khellactone, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant signaling pathways.

Pharmacological Activities of cis-Khellactone and its Derivatives

cis-Khellactone and its derivatives have been reported to exhibit a range of biological effects, including anti-inflammatory, cytotoxic, and enzyme-inhibiting activities. The following sections detail the key pharmacological findings.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of cis-khellactone derivatives. This activity is primarily attributed to the modulation of key inflammatory pathways.

A study on disenecionyl cis-khellactone (DK) demonstrated its ability to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. DK was found to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of nuclear factor-kappa B (NF-κB) and suppressing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPKs).[1][2][3]

Another study on (-)cis-khellactone reported its inhibitory effect on soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, (-)cis-khellactone can indirectly enhance anti-inflammatory responses.[4][5][6] This compound also inhibited the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-4 (IL-4) in LPS-stimulated RAW264.7 cells.[4][5]

Enzyme Inhibition

cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH).[4][5] The inhibitory activity of (-)cis-khellactone on sEH is detailed in the table below.

Cytotoxic Activity

Certain khellactone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, disenecionyl cis-khellactone has been reported to induce apoptosis in HL-60 human leukemia cells. The cytotoxic potential of these compounds is often evaluated using assays such as the MTT assay.

Data Presentation

The following tables summarize the key quantitative data from the cited studies.

Table 1: Anti-inflammatory Activity of cis-Khellactone Derivatives

| Compound | Cell Line | Stimulant | Target | Effect | Reference |

| Disenecionyl cis-khellactone (DK) | RAW264.7 | LPS | Pro-inflammatory Cytokines (MCP-1, TNF-α, IL-1β, IL-6) | Reduction in production | [1][3] |

| iNOS & COX-2 | Downregulation of expression | [1][3] | |||

| (-)cis-khellactone | RAW264.7 | LPS | NO, iNOS, IL-1β, IL-4 | Inhibition of production/expression | [4][5] |

Table 2: Enzyme Inhibition by (-)cis-Khellactone

| Enzyme | Compound | IC50 | Ki | Inhibition Type | Reference |

| Soluble Epoxide Hydrolase (sEH) | (-)cis-khellactone | 3.1 ± 2.5 µM | 3.5 µM | Competitive | [4][5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific studies on cis-khellactone derivatives are not fully available in the cited literature. However, this section provides an overview of the methodologies used and a general protocol for a common assay.

General Methodologies for Anti-inflammatory Studies

-

Cell Culture and Treatment: RAW264.7 macrophage cells are typically cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are pre-treated with the test compound (cis-khellactone derivative) for a specific duration before or during LPS stimulation.[1][3][4]

-

Analysis of Inflammatory Markers:

-

Western Blotting: Used to measure the protein expression levels of key inflammatory mediators like iNOS, COX-2, and the phosphorylation status of proteins in the MAPK and NF-κB pathways.[1][3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1][3]

-

Real-Time PCR: Used to measure the mRNA expression levels of inflammatory genes.[2][4]

-

Nitric Oxide (NO) Assay: The Griess reagent is used to measure the production of nitric oxide, a key inflammatory mediator.[4]

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of cis-khellactone on sEH is determined by measuring the enzymatic conversion of a substrate. A commonly used method involves a fluorogenic substrate, where the enzyme activity is monitored by the increase in fluorescence upon substrate hydrolysis. The assay is performed with and without the inhibitor to determine the IC50 value.[4]

Representative Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The following is a general protocol.[7][8][9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a khellactone derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by cis-khellactone derivatives.

Caption: Anti-inflammatory signaling pathway of disenecionyl cis-khellactone.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

- 1. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]

- 5. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. protocols.io [protocols.io]

Methodological & Application

Application Note: Asymmetric Synthesis of (+)-cis-Methylkhellactone

Introduction

(+)-cis-Methylkhellactone is a naturally occurring coumarin derivative belonging to the khellactone class of compounds. Khellactones have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-HIV, antitumor, and anti-platelet aggregation properties.[1] The specific stereochemistry of these molecules is often crucial for their biological function, making asymmetric synthesis a critical tool for accessing enantiomerically pure isomers for pharmacological evaluation. This application note provides a detailed protocol for the asymmetric synthesis of (+)-cis-Methylkhellactone, focusing on a key stereoselective dihydroxylation step.

Overview of the Synthetic Strategy

The presented protocol outlines a synthetic route to (+)-cis-Methylkhellactone commencing from the precursor 4-methylseselin. The cornerstone of this synthesis is the Sharpless asymmetric dihydroxylation of the olefinic bond within the pyran ring of 4-methylseselin. This reaction installs the two adjacent hydroxyl groups with a cis configuration and high enantioselectivity, thereby establishing the key stereocenters of the target molecule. The resulting diol is (+)-cis-Methylkhellactone.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 4-Methylseselin (Starting Material)

A detailed protocol for the synthesis of 4-methylseselin is a prerequisite for this synthesis. While several methods exist, a common approach involves the Pechmann condensation followed by subsequent modifications to introduce the dimethylpyran ring. For the purpose of this protocol, it is assumed that 4-methylseselin is available.